2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole
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Overview
Description
2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of compounds known for their wide range of biological activities and applications in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole typically involves the reaction of a suitable benzimidazole precursor with chlorodifluoromethane under specific conditions . One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the chlorine atom replaces a hydrogen atom on the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chlorine atom under basic conditions.
Major Products Formed
Scientific Research Applications
2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological targets, such as enzymes or receptors . This interaction can inhibit or modulate the activity of these targets, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7-(difluoromethoxy)-1,3-benzothiazole: A structurally similar compound with a sulfur atom in place of the nitrogen atom in the benzimidazole ring.
2-Trifluoromethyl-4,5-dicyanoimidazole: Another fluorinated imidazole derivative with different substituents.
Uniqueness
2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of both chlorine and difluoromethoxy groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C8H5ClF2N2O |
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Molecular Weight |
218.59 g/mol |
IUPAC Name |
2-chloro-4-(difluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H5ClF2N2O/c9-7-12-4-2-1-3-5(6(4)13-7)14-8(10)11/h1-3,8H,(H,12,13) |
InChI Key |
HBIRRXUWTNCUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)N=C(N2)Cl |
Origin of Product |
United States |
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